molecular formula C8H12BrNOS B13597832 3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol

3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13597832
M. Wt: 250.16 g/mol
InChI Key: IQRLGSAKBDFRFQ-UHFFFAOYSA-N
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Description

3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a bromine atom and a methyl group, along with an amino alcohol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of an amino alcohol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-5-2-7(9)8(12-5)6(3-10)4-11/h2,6,11H,3-4,10H2,1H3

InChI Key

IQRLGSAKBDFRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(CN)CO)Br

Origin of Product

United States

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